molecular formula C21H21N5OS B2452041 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034427-07-9

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2452041
M. Wt: 391.49
InChI Key: NLEVLVSTSWWYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes studying the reaction conditions, products, and mechanisms .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Psychoactive Substance Research and Safety

  • Research on MT-45, a compound with a similar piperazine structure, highlighted its introduction as a new psychoactive substance (NPS) on the recreational drug market, with case series reporting non-fatal intoxications presenting opioid-like adverse symptoms. This study underlines the importance of monitoring and controlling such substances due to their potential life-threatening effects (Helander et al., 2014).

Analytical and Forensic Studies

  • Analysis of new psychoactive substances in hair samples from routine cases revealed the prevalence of designer drugs, including piperazines, which points to the evolving challenge of detecting these substances in forensic toxicology (Rust et al., 2012).

Pharmacokinetics and Metabolism

  • The pharmacokinetics of radioactive metabolites of a 5-HT1A receptor radioligand, showcasing the metabolic pathway and biodistribution in monkey and human plasma, provides insight into the metabolism of substances with a piperazine component, emphasizing the need for comprehensive metabolic profiling in the development of therapeutic agents (Osman et al., 1996).

Therapeutic Potential and Side Effects

  • A study on controlled trials of sulphasalazine for the treatment of ulcerative colitis, while not directly related to the target compound, exemplifies the rigorous process required for establishing the therapeutic efficacy and safety profile of new pharmacological agents (Dick et al., 1964).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-21(18-14-28-20(22-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(23-24-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEVLVSTSWWYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

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